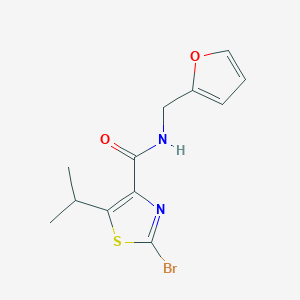
2-bromo-N-(2-furylmethyl)-5-isopropyl-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(2-furylmethyl)-5-isopropyl-1,3-thiazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a furan ring, and a thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-furylmethyl)-5-isopropyl-1,3-thiazole-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Amidation: The final step involves the formation of the carboxamide group by reacting the brominated thiazole intermediate with 2-furylmethylamine under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the furan ring to a tetrahydrofuran ring.
Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives or debrominated thiazole compounds.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-N-(2-furylmethyl)-5-isopropyl-1,3-thiazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-furylmethyl)-5-isopropyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(2-furylmethyl)butanamide: Similar structure but lacks the thiazole ring.
2-Bromo-N-(4-methylcyclohexyl)butanamide: Contains a cyclohexyl ring instead of the furan ring.
2-Bromo-N-(4-methylbenzyl)butanamide: Features a benzyl group in place of the furan ring.
Uniqueness
2-Bromo-N-(2-furylmethyl)-5-isopropyl-1,3-thiazole-4-carboxamide is unique due to the presence of both the furan and thiazole rings, which confer distinct chemical properties and biological activities. The combination of these rings with the bromine atom and the isopropyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13BrN2O2S |
|---|---|
Molecular Weight |
329.21 g/mol |
IUPAC Name |
2-bromo-N-(furan-2-ylmethyl)-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H13BrN2O2S/c1-7(2)10-9(15-12(13)18-10)11(16)14-6-8-4-3-5-17-8/h3-5,7H,6H2,1-2H3,(H,14,16) |
InChI Key |
LXVJEOZIDQCGDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(furan-2-ylmethyl)-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11125367.png)
![4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11125375.png)
![1-(4-Chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125381.png)
![7-(furan-2-ylmethyl)-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11125385.png)
![N-benzyl-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11125403.png)
![2-(5-methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11125404.png)
![(4-benzylpiperidino)[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone](/img/structure/B11125405.png)
![1-{2-[2-Methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetyl}-piperidine-4-carboxylic acid ethyl ester](/img/structure/B11125411.png)
![N-[3-(5-bromo-1H-indol-1-yl)propanoyl]-L-phenylalanine](/img/structure/B11125417.png)
![4-[(5Z)-5-{[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11125420.png)
![N-[4-(acetylamino)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B11125424.png)
![(5Z)-3-cyclopentyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11125425.png)

![7-(3-ethoxypropyl)-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11125435.png)
